molecular formula C14H26N4 B8680418 2-(2-Diisopropylaminoethylamino)-4,6-dimethylpyrimidine

2-(2-Diisopropylaminoethylamino)-4,6-dimethylpyrimidine

Cat. No. B8680418
M. Wt: 250.38 g/mol
InChI Key: KSZISEOZLIABKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Diisopropylaminoethylamino)-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C14H26N4 and its molecular weight is 250.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Diisopropylaminoethylamino)-4,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Diisopropylaminoethylamino)-4,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Diisopropylaminoethylamino)-4,6-dimethylpyrimidine

Molecular Formula

C14H26N4

Molecular Weight

250.38 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C14H26N4/c1-10(2)18(11(3)4)8-7-15-14-16-12(5)9-13(6)17-14/h9-11H,7-8H2,1-6H3,(H,15,16,17)

InChI Key

KSZISEOZLIABKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCN(C(C)C)C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 600 ml of dry dimethylformamide is added 2-acetamido-4,6-dimethylpyrimidine (34.8 g., 0.21 mole) and 2-diisopropylaminoethyl chloride hydrochloride (48 g., 0.24 mole). The mixture is stirred under nitrogen and sodium hydride (50% in mineral oil) (24.7 g., 0.515 mole) is added in portions over one hour while the temperature is maintained below 45° C. The mixture is then heated at 75°-78° C. for 1/2 hour and then at 90°-95° C. for 31/2 hours. On cooling, ethanol, 25 ml, is added and the solvents removed under reduced pressure. The residue is suspended in 75 ml of 1-propanol and 400 ml of 5N sodium hydroxide and refluxed with stirring for 18 hours. On cooling the mixture is extracted with methylene chloride. The organic extracts are then extracted with dilute hydrochloric acid. The acid extracts are extracted with hexane and then made alkaline with a molar excess of sodium hydroxide. The crude product is extracted from the basic solution with diethyl ether. The ethereal extracts are washed with saturated sodium chloride solution, dried over sodium sulfate and concentrated under vacuum. The residue is distilled and the product diamine (37.2 g., 0.149 mole) collected at 130°-134° C./0.4 mm; melting point 79.5°-82° C.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
diamine
Quantity
37.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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